![molecular formula C7H9BrF2N4 B13077226 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₇H₉BrF₂N₄ and a molecular weight of 267.07 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves several steps. One common method includes the reaction of 3,3-difluorocyclobutylmethylamine with 5-bromo-1H-1,2,4-triazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.
Chemical Reactions Analysis
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole compounds such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal drug with a similar structure.
Trazodone: An antidepressant that also contains a triazole moiety.
These compounds share the triazole ring structure, which contributes to their biological activities. this compound is unique due to its specific substituents, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C7H9BrF2N4 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
5-bromo-1-[(3,3-difluorocyclobutyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9BrF2N4/c8-5-12-6(11)13-14(5)3-4-1-7(9,10)2-4/h4H,1-3H2,(H2,11,13) |
InChI Key |
QITOPACWXYTNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


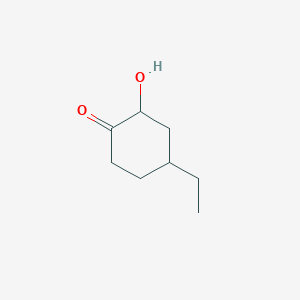
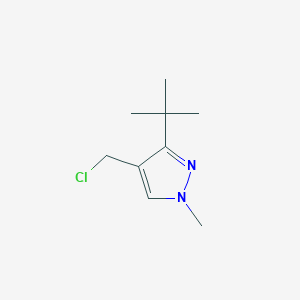
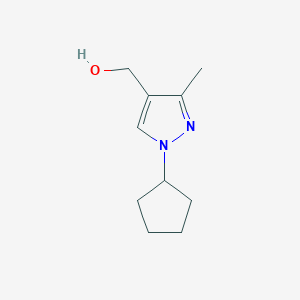
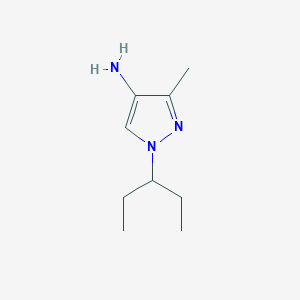

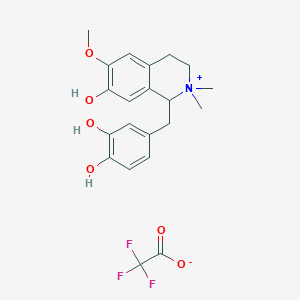
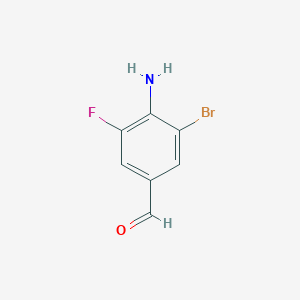
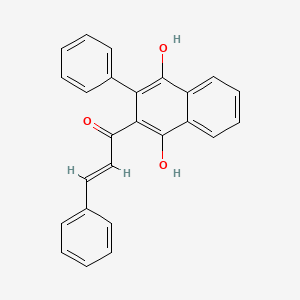
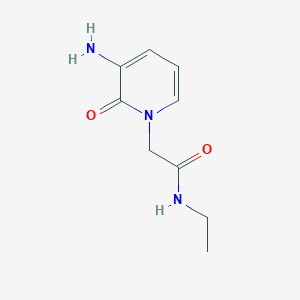
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
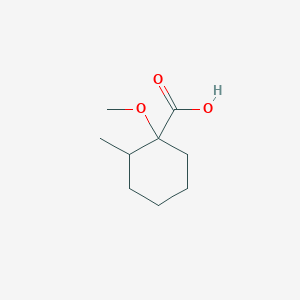

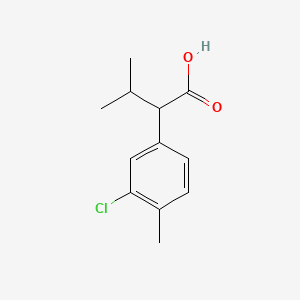
![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
